molecular formula C4H7Cl3GeO2 B14711258 Butanoic acid, 3-(trichlorogermyl)- CAS No. 21187-26-8

Butanoic acid, 3-(trichlorogermyl)-

Cat. No.: B14711258
CAS No.: 21187-26-8
M. Wt: 266.1 g/mol
InChI Key: MUJDREPOQOZYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 3-(trichlorogermyl)- is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of a butanoic acid moiety attached to a trichlorogermyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-(trichlorogermyl)- typically involves the reaction of butanoic acid with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

CH3CH2CH2COOH+GeCl3HCH3CH2CH2COO-GeCl3+H2\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{GeCl}_3\text{H} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COO-GeCl}_3 + \text{H}_2 CH3​CH2​CH2​COOH+GeCl3​H→CH3​CH2​CH2​COO-GeCl3​+H2​

Industrial Production Methods

Industrial production of Butanoic acid, 3-(trichlorogermyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-(trichlorogermyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding germanium oxides.

    Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functional groups.

    Substitution: The trichlorogermyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.

Scientific Research Applications

Butanoic acid, 3-(trichlorogermyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-(trichlorogermyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichlorogermyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with similar structural features but without the germanium component.

    Trichlorogermane: A germanium compound with similar reactivity but lacking the butanoic acid moiety.

Uniqueness

Butanoic acid, 3-(trichlorogermyl)- is unique due to the combination of the butanoic acid and trichlorogermyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

21187-26-8

Molecular Formula

C4H7Cl3GeO2

Molecular Weight

266.1 g/mol

IUPAC Name

3-trichlorogermylbutanoic acid

InChI

InChI=1S/C4H7Cl3GeO2/c1-3(2-4(9)10)8(5,6)7/h3H,2H2,1H3,(H,9,10)

InChI Key

MUJDREPOQOZYKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)[Ge](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.